molecular formula C8H7BrCl2O B8413030 1-(Bromomethyl)-2,3-dichloro-4-methoxybenzene

1-(Bromomethyl)-2,3-dichloro-4-methoxybenzene

Cat. No. B8413030
M. Wt: 269.95 g/mol
InChI Key: JBLONLQIUANACG-UHFFFAOYSA-N
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Patent
US06451734B1

Procedure details

With stirring, a solution of 68 g of 2,3-dichloro-4-methoxybenzyl bromide in 220 ml of dimethyl sulfoxide was added dropwise to a suspension of 15 g of anhydrous sodium cyanide in 250 ml of anhydrous dimethyl sulfoxide. The mixture was subsequently heated to reflux temperature under an atmosphere of nitrogen for 5 hours. The cold reaction mixture was poured into 1.5 l of ice-water, after which the solid product which had formed was separated off, washed with water and purified by trituration with petroleum ether (at 40—60° C). Yield: 51 g (white crystals); m.p.: 118—119° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH2:4]Br.[C-:13]#[N:14].[Na+]>CS(C)=O>[Cl:1][C:2]1[C:9]([Cl:10])=[C:8]([O:11][CH3:12])[CH:7]=[CH:6][C:3]=1[CH2:4][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
ClC1=C(CBr)C=CC(=C1Cl)OC
Name
Quantity
15 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under an atmosphere of nitrogen for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CUSTOM
Type
CUSTOM
Details
after which the solid product which had formed
CUSTOM
Type
CUSTOM
Details
was separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by trituration with petroleum ether (at 40—60° C)

Outcomes

Product
Name
Type
Smiles
ClC1=C(CC#N)C=CC(=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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